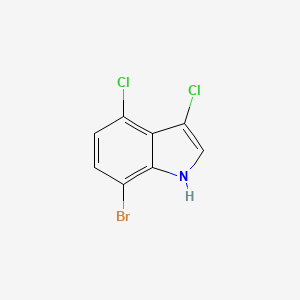
7-Bromo-3,4-dichloro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-dichloro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, characterized by the presence of bromine and chlorine atoms on the indole ring, is of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,4-dichloro-1H-indole typically involves the bromination and chlorination of an indole precursor. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective halogenation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to remove the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2,3-diones.
Scientific Research Applications
7-Bromo-3,4-dichloro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Bromo-3,4-dichloro-1H-indole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its halogenated indole structure. The presence of bromine and chlorine atoms may enhance its binding affinity and specificity for certain biological targets, leading to its observed biological activities.
Comparison with Similar Compounds
7-Bromo-1H-indole: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1H-indole: Lacks the bromine atom, which may affect its biological activity and reactivity.
5-Bromo-3,4-dichloro-1H-indole: Similar structure but with the bromine atom in a different position, potentially altering its chemical and biological properties.
Uniqueness: 7-Bromo-3,4-dichloro-1H-indole is unique due to the specific positioning of the bromine and chlorine atoms on the indole ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
919522-62-6 |
|---|---|
Molecular Formula |
C8H4BrCl2N |
Molecular Weight |
264.93 g/mol |
IUPAC Name |
7-bromo-3,4-dichloro-1H-indole |
InChI |
InChI=1S/C8H4BrCl2N/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-3,12H |
InChI Key |
KEOBQRMMUQVDJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















